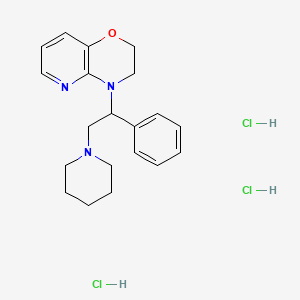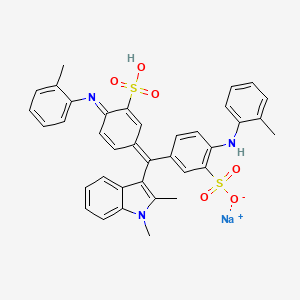
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is a complex organic compound that belongs to the class of thio-containing pyrimidines This compound is characterized by the presence of a morpholine ring, a pyrimidine ring, and a thioester linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester typically involves the reaction of 6-(4-morpholinyl)-4-pyrimidinethiol with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired thioester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and thioesters.
科学研究应用
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, ethyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, propyl ester
- Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((6-(4-morpholinyl)-4-pyrimidinyl)thio)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the pyrimidine ring, along with the thioester linkage, allows for diverse chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
95546-87-5 |
|---|---|
分子式 |
C11H15N3O3S |
分子量 |
269.32 g/mol |
IUPAC 名称 |
methyl 2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C11H15N3O3S/c1-16-11(15)7-18-10-6-9(12-8-13-10)14-2-4-17-5-3-14/h6,8H,2-5,7H2,1H3 |
InChI 键 |
AOGPRKTUKUKIIV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSC1=NC=NC(=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


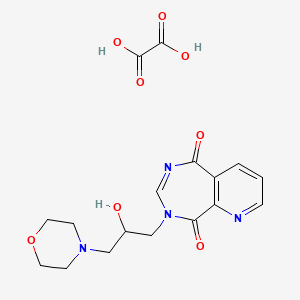

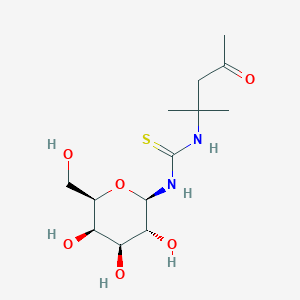
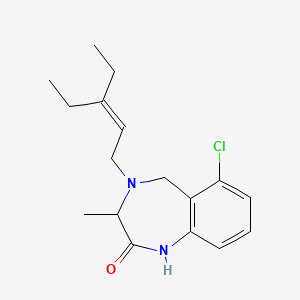

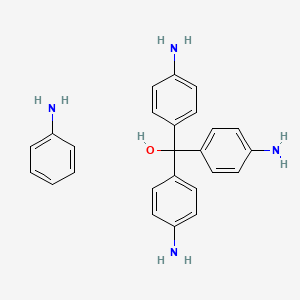
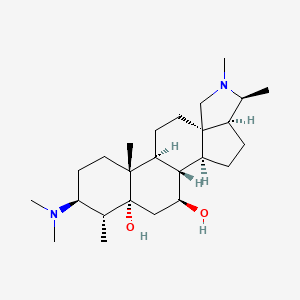
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)
